molecular formula C11H11N3O2 B3001273 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 25380-38-5

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No. B3001273
CAS RN: 25380-38-5
M. Wt: 217.228
InChI Key: DZFUZPRUJIVZBA-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid is a chemical compound with the molecular formula C11H11N3O2 . It is related to 3,5-Dimethyl-4H-1,2,4-triazole and 3-(4H-1,2,4-Triazol-4-yl)benzoic acid .

Scientific Research Applications

Metal-Organic Frameworks

  • Halogeno(triazolyl)zinc Complexes : This research discusses the synthesis and crystallization of zinc complexes with 4-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid, exploring their potential as building blocks for metal-organic frameworks. These complexes form a three-dimensional framework through hydrogen bonding, providing insights into their structural and coordination characteristics (Lincke, Lässig, & Krautscheid, 2009).

Structure-Activity Relationships

  • Analysis of Benzoic Acids : This study investigates two benzoic acids, including a variant of the triazolyl benzoic acid, analyzing their crystal structures and non-covalent interactions. It focuses on the structure-activity relationships, showing how structural variations influence biological activity predictions (Dinesh, 2013).

Fungicidal Activity

  • Triorganotin (4H-1,2,4-triazol-4-yl)benzoates : This research involves the synthesis of triorganotin complexes with 4-(4H-1,2,4-triazol-4-yl)benzoic acid and their evaluation as fungicides. The study provides insights into their structure and antifungal efficacy against various fungi, contributing to the field of agricultural chemistry (Li et al., 2010).

Supramolecular Chemistry

  • Supramolecular Transition Metal(II) Complexes : This paper details the synthesis of transition metal complexes using triazole-benzoic acid derivatives. It includes a comprehensive analysis of their crystal structure, spectroscopic, and thermal properties, contributing to the understanding of supramolecular architectures (Wang et al., 2018).

Luminescent Properties

  • Luminescent Complexes : Research on the synthesis of a luminescent complex using oxomolybdate and 3,5-di(4H-1,2,4-triazol-4-yl)benzoic acid. This study explores its unique three-dimensional supramolecular framework and investigates its luminescent and electrochemical behaviors, contributing to the development of luminescent materials (Liu et al., 2015).

Antibacterial and Antitubercular Agents

  • Novel Antibacterial and Antitubercular Agents : This research focuses on synthesizing benzoic acid hydrazide analogs derived from 4-pyrrol-1-yl benzoic acid, including triazole derivatives, for their potential antibacterial and antitubercular properties. It adds to the knowledge of novel pharmaceutical compounds (Joshi et al., 2008).

Protonation and Metal Complex Formation

  • Triazole-Based Ligands : The study investigates the protonation and metal complex formation of 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole and related ligands, providing valuable information on their chemical behavior and potential applications in coordination chemistry (Stucky et al., 2008).

properties

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-12-13-8(2)14(7)10-6-4-3-5-9(10)11(15)16/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFUZPRUJIVZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid

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